molecular formula C9H13N3 B13319077 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine

Cat. No.: B13319077
M. Wt: 163.22 g/mol
InChI Key: ASOHLANYDZFPHF-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the methyl and pyrrolidinyl groups at specific positions on the pyrimidine ring can enhance its potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)8-2-3-10-6-8/h4-5,8,10H,2-3,6H2,1H3

InChI Key

ASOHLANYDZFPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2CCNC2

Origin of Product

United States

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